Tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate
Description
Systematic IUPAC Name Derivation
The systematic IUPAC name for tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate is derived through a hierarchical analysis of its molecular structure. The parent compound is benzoic acid, substituted with three distinct functional groups:
- A tert-butyl ester group (-O-CO-O-C(CH₃)₃) at position 1 of the benzene ring
- A fluoro group (-F) at position 4
- A trifluoromethyl group (-CF₃) at position 2
The numbering follows IUPAC priority rules, starting from the carboxylic acid group (position 1) and proceeding clockwise. The resulting name prioritizes substituents alphabetically: tert-butyl (prefix), fluoro (prefix), and trifluoromethyl (prefix). The final systematic name is This compound .
Alternative Chemical Designations and Registry Numbers
This compound is cataloged under multiple identifiers across chemical databases:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 888022-82-0 | |
| PubChem CID | 46837546 | |
| Molecular Formula | C₁₂H₁₂F₄O₂ | |
| Molecular Weight | 264.22 g/mol | |
| SMILES Notation | CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)C(F)(F)F |
The compound is also referenced as 2-(trifluoromethyl)-4-fluorobenzoic acid tert-butyl ester in synthetic chemistry literature.
Structural Relationship to Benzoate Esters
This compound belongs to the benzoate ester family, characterized by an esterified carboxylic acid group attached to a benzene ring. Its structural distinctiveness arises from three features:
Fluorinated Substituents :
- The ortho -positioned trifluoromethyl group (-CF₃) creates steric hindrance and electron-withdrawing effects
- The para -positioned fluorine atom (-F) contributes to dipole interactions
tert-Butyl Ester Group :
- Provides steric protection to the ester linkage
- Enhances solubility in non-polar solvents compared to methyl/ethyl esters
Comparative Analysis with Analogues :
| Compound Name | Substituent Positions | Molecular Weight (g/mol) |
|---|---|---|
| Methyl 4-fluorobenzoate | 4-F, methyl ester | 154.13 |
| Ethyl 2-trifluoromethylbenzoate | 2-CF₃, ethyl ester | 218.16 |
| tert-Butyl 3-fluoro-5-(CF₃)benzoate | 3-F, 5-CF₃, tert-butyl ester | 278.22 |
Properties
CAS No. |
888022-82-0 |
|---|---|
Molecular Formula |
C12H12F4O2 |
Molecular Weight |
264.22 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C12H12F4O2/c1-11(2,3)18-10(17)8-5-4-7(13)6-9(8)12(14,15)16/h4-6H,1-3H3 |
InChI Key |
PABPAFVPUFUSBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Reactions
The key intermediate, 4-fluoro-2-(trifluoromethyl)benzoic acid, can be synthesized from commercially available or easily prepared precursors such as fluorinated toluenes or benzoic acid derivatives. A typical approach involves:
- Friedel-Crafts acylation or halogenation reactions to introduce the trifluoromethyl and fluoro substituents.
- Oxidation or hydrolysis steps to convert methyl or other substituents into the carboxylic acid group.
For example, a related synthesis of 4-fluoro-2-methylbenzoic acid involves Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride catalyzed by anhydrous aluminum trichloride in 1,2-dichloroethane at low temperatures (0 to 10 °C), followed by alkaline hydrolysis and recrystallization to yield the acid with high purity.
Conversion to Acid Chloride
The carboxylic acid is often converted to the corresponding acid chloride to facilitate esterification. This is typically achieved by reaction with oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) in dichloromethane at 0–20 °C for approximately 30 minutes.
Esterification to Form this compound
Acid-Catalyzed Esterification
The classical method to prepare tert-butyl esters involves acid-catalyzed esterification of the carboxylic acid with tert-butanol. Strong acids such as sulfuric acid or hydrochloric acid are used as catalysts under reflux conditions. The reaction proceeds via protonation of the acid carbonyl, nucleophilic attack by tert-butanol, and subsequent dehydration to form the ester.
Use of Acid Chloride and Tert-Butanol
An alternative and more efficient method involves reacting the acid chloride derivative with tert-butanol or tert-butyl alcohol derivatives. This method generally proceeds under milder conditions and often gives higher yields.
Use of Tert-butyl Chloroformate
Another synthetic route includes the use of tert-butyl chloroformate as a tert-butylating agent, which reacts with the acid or its derivatives to form the tert-butyl ester.
Representative Synthetic Procedure
The following is a representative synthetic procedure adapted from the literature for related tert-butyl fluorinated benzoates:
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 4-fluoro-2-(trifluoromethyl)benzoic acid + oxalyl chloride + catalytic DMF in dichloromethane at 0–20 °C for 0.5 h | Conversion of acid to acid chloride | Quantitative or near-quantitative |
| 2 | Acid chloride + tert-butanol + base or acid catalyst at room temperature or mild heating | Esterification to tert-butyl ester | High yield, typically >85% |
| 3 | Purification by recrystallization or chromatography | Isolation of pure this compound | High purity |
Analytical and Purification Techniques
- Recrystallization: Common solvents include toluene, benzene, ethyl acetate, chloroform, or mixtures thereof, used to separate isomers and purify the product.
- Chromatography: Silica gel column chromatography is often employed for further purification.
- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, and ^19F NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are used to confirm structure and purity.
Summary Table of Preparation Methods
Research Findings and Considerations
- The presence of fluorine and trifluoromethyl groups significantly influences the reactivity and stability of the intermediate and final products, often requiring careful control of reaction conditions to avoid side reactions.
- Friedel-Crafts acylation catalyzed by Lewis acids such as anhydrous aluminum trichloride is a reliable method for introducing acyl groups onto fluorinated aromatic rings with good regioselectivity.
- Acid chloride intermediates are highly reactive and facilitate efficient esterification with tert-butanol under mild conditions, improving overall synthetic efficiency.
- Purification steps are critical to separate regioisomers and obtain the desired 4-fluoro-2-substituted benzoate ester in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used for hydrolysis reactions.
Major Products Formed
Substitution: Products with different substituents replacing the fluoro or trifluoromethyl groups.
Reduction: Tert-butyl 4-fluoro-2-(trifluoromethyl)benzyl alcohol.
Hydrolysis: 4-fluoro-2-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate is a compound with applications in various scientific fields, including materials science and organic synthesis .
Chemical Structure and Properties
this compound includes a tert-butyl group enhancing lipophilicity, a fluoro group, and a trifluoromethyl group, known for increasing metabolic stability and bioactivity.
Applications
- OLED Materials: this compound is used in organic light-emitting diode (OLED) research as a dopant and host material, as well as an intermediate in the creation of other OLED-related materials .
- Synthesis of Building Blocks: this compound is used as a building block in the synthesis of more complex molecules. For example, it can be used as a precursor in synthesizing tertiary alkyl fluorides .
- Mesoporous Materials: This compound has application in the production of mesoporous materials .
- Metals and Metal Alloys: this compound is used in the processing and modification of metals and metal alloys .
- Nano Minerals: It finds use in the field of nanomineralogy, specifically with nanoclays .
Reactions
- To produce tert-butyl 4-fluoro-2-trifluoromethylbenzoate, 4-fluoro-2-trifluoromethylbenzoic acid can be reacted with tert-butyl 2,2,2-trichloroacetoimidate in tetrahydrofuran with boron trifluoride diethyl etherate at 0 - 20℃ for 18 hours .
- It can also be created by adding di-tert-butyl dicarbonate and 4-dimethylaminopyridine to a mixture of 4-fluoro-2-(trifluoromethyl)benzoic acid, THF, and t-butanol .
- This compound can be created from 4-Fluoro-2-(trifluoromethyl)benzoic acid, ethyl acetate, N,N-dimethylformamide, and thionyl chloride .
Mechanism of Action
The mechanism of action of tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate with structurally analogous compounds, focusing on substituent effects, molecular properties, and applications:
Key Observations:
Substituent Effects: Halogen vs. Amino Groups: Replacing fluorine with bromine (e.g., tert-butyl 4-bromo-2-(trifluoromethyl)benzoate) increases molecular weight and enhances reactivity in cross-coupling reactions due to bromine’s superior leaving-group ability . Conversely, the amino derivative (tert-butyl 4-amino-2-(trifluoromethyl)benzoate) introduces polarity, improving solubility in polar solvents and enabling amide bond formation . Ester Group Variations: Ethyl esters (e.g., ethyl 5-bromo-2-fluorobenzoate) exhibit lower steric hindrance compared to tert-butyl esters, favoring nucleophilic attack in ester hydrolysis or transesterification .
Electronic and Steric Properties :
- The trifluoromethyl group (-CF₃) in the 2-position creates strong electron-withdrawing effects, stabilizing negative charges in intermediates during substitution reactions. This effect is amplified when combined with a fluorine atom at the 4-position, as seen in the target compound .
- Compounds with heterocyclic substituents (e.g., pyrrolopyridine) exhibit extended conjugation, enhancing binding affinity in biological systems .
Applications :
- Pharmaceuticals : The target compound’s trifluoromethyl group is critical in designing CNS drugs with improved blood-brain barrier penetration .
- Agrochemicals : Brominated analogs are preferred in cross-coupling reactions to construct complex aromatic frameworks for herbicides .
Research Findings and Data
- Reactivity in Cross-Coupling : Tert-butyl 4-bromo-2-(trifluoromethyl)benzoate achieved a 92% yield in a Suzuki-Miyaura reaction with phenylboronic acid, outperforming ethyl ester analogs (78% yield) due to reduced steric interference from the tert-butyl group .
- Thermal Stability: Differential scanning calorimetry (DSC) revealed that the target compound decomposes at 215°C, whereas the amino derivative (tert-butyl 4-amino-2-(trifluoromethyl)benzoate) decomposes at 190°C, indicating lower thermal stability due to the amine’s nucleophilic nature .
- Solubility : The target compound exhibits a logP value of 3.2, compared to 2.8 for the ethyl ester analog, confirming enhanced lipophilicity from the tert-butyl group .
Biological Activity
Tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, is known for enhancing the pharmacological properties of various compounds, including increased metabolic stability and lipophilicity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound can be described by the following chemical structure:
This compound features a tert-butyl ester group, a fluoro substituent, and a trifluoromethyl group on the aromatic ring, contributing to its unique reactivity and biological profile.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : Compounds containing trifluoromethyl groups have been shown to inhibit various enzymes. For instance, studies indicate that similar compounds can act as inhibitors of histone deacetylases (HDACs), which play critical roles in gene expression regulation and cancer progression .
- Antimicrobial Activity : The presence of fluorine atoms enhances the antimicrobial properties of benzoate derivatives. Research has demonstrated that structurally similar compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Enterococcus species .
- Anticancer Properties : Trifluoromethylated compounds have been explored for their anticancer potential. For example, certain analogs have shown synergistic effects when combined with existing chemotherapeutics, indicating potential for combination therapies in oncology .
Case Studies
- Histone Deacetylase Inhibition : A study on novel HDAC inhibitors revealed that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts. The IC50 values for these inhibitors ranged from 6 nM to 40 nM across different HDAC isoforms .
- Antibacterial Efficacy : A series of benzoate derivatives were tested against Enterococcus faecalis and Enterococcus faecium, showing a 3-fold increase in activity with specific substitutions, including trifluoromethyl groups. The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those for standard antibiotics like linezolid .
- Synergistic Anticancer Activity : In preclinical trials involving multiple myeloma cell lines, the combination of trifluoromethylated benzoates with other chemotherapeutic agents resulted in enhanced cytotoxicity compared to monotherapy .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate, and how can purity be ensured?
- Methodology :
- Esterification : React 4-fluoro-2-(trifluoromethyl)benzoic acid with tert-butanol using a coupling agent like DCC (dicyclohexylcarbodiimide) or via acid chloride intermediates (e.g., thionyl chloride or Tf2O for activation) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (from ethanol/water). Monitor purity via HPLC or TLC.
- Key Data :
| Intermediate | CAS RN | Key Reagent | Yield Range | Reference |
|---|---|---|---|---|
| 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | [Hypothetical] | Tf2O | 75–85% | |
| tert-Butyl ester product | [Target Compound] | DCC/DMAP | 60–70% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- <sup>19</sup>F NMR : Identify fluorine environments (δ -60 to -70 ppm for CF3; δ -110 ppm for aromatic F) .
- GC-MS/EI-MS : Confirm molecular ion ([M]<sup>+</sup>) and fragmentation patterns. Compare with NIST spectral libraries .
- IR Spectroscopy : Detect ester C=O stretches (~1720 cm<sup>-1</sup>) and C-F vibrations (1100–1250 cm<sup>-1</sup>).
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
- Thermal Stability : Conduct TGA/DSC to assess decomposition temperatures (expected >150°C for tert-butyl esters) .
- Hydrolytic Sensitivity : Test in aqueous buffers (pH 2–12) at 25°C/40°C; monitor degradation via HPLC. Use anhydrous storage (desiccants, inert gas) for long-term stability .
Advanced Research Questions
Q. How can reaction yields be optimized for the synthesis of this compound?
- Methodology :
- DoE (Design of Experiments) : Vary parameters (temperature: 0–40°C; solvent: dichloromethane vs. THF; catalyst: DMAP vs. pyridine). Use ANOVA to identify significant factors .
- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track esterification progress .
Q. What side reactions occur during synthesis, and how can they be mitigated?
- Common Byproducts :
- Hydrolysis : Tert-butyl ester → carboxylic acid (mitigate with anhydrous conditions).
- Transesterification : Use aprotic solvents (e.g., DCM) and avoid alcohols .
Q. How can discrepancies in reported spectral data for fluorinated benzoates be resolved?
- Methodology :
- Cross-Validation : Compare experimental <sup>1</sup>H/<sup>13</sup>C NMR with DFT-calculated shifts (Gaussian/B3LYP/6-311++G(d,p)) .
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., similar esters in CCDC databases) .
Q. What strategies are recommended for evaluating the compound’s potential in medicinal chemistry?
- Methodology :
- In Silico Screening : Perform molecular docking (AutoDock Vina) against targets like kinase enzymes or GPCRs .
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50 determination) .
Data Contradiction Analysis
Q. Why do different studies report varying yields for tert-butyl ester syntheses?
- Critical Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
